molecular formula C16H12ClFN2O2S2 B2393402 3-chloro-4-fluoro-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide CAS No. 2034598-44-0

3-chloro-4-fluoro-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2393402
CAS No.: 2034598-44-0
M. Wt: 382.85
InChI Key: KDDWZLRMPRUQSF-UHFFFAOYSA-N
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Description

3-Chloro-4-fluoro-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with chloro and fluoro groups at the 3- and 4-positions, respectively. The molecule further incorporates a pyridine ring linked via a methylene group to a thiophene moiety.

Properties

IUPAC Name

3-chloro-4-fluoro-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClFN2O2S2/c17-13-9-12(3-4-14(13)18)24(21,22)20-10-11-5-6-19-15(8-11)16-2-1-7-23-16/h1-9,20H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDDWZLRMPRUQSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC=CC(=C2)CNS(=O)(=O)C3=CC(=C(C=C3)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClFN2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-fluoro-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the thiophene-pyridine intermediate: This step involves the coupling of thiophene and pyridine derivatives under specific conditions, often using palladium-catalyzed cross-coupling reactions.

    Introduction of the benzenesulfonamide group: This step involves the reaction of the intermediate with benzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-fluoro-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution reactions: The chloro and fluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and reduction: The thiophene and pyridine rings can undergo oxidation and reduction reactions under specific conditions.

    Coupling reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the chloro or fluoro groups.

Scientific Research Applications

Medicinal Chemistry Applications

Enzyme Inhibition

One of the primary applications of this compound is its role as an enzyme inhibitor, particularly targeting carbonic anhydrase enzymes. These enzymes are crucial in physiological processes such as respiration and acid-base balance. The compound binds to the active site of carbonic anhydrase, disrupting its function, which can lead to therapeutic effects in various conditions:

  • Anticancer Activities : By modulating tumor microenvironments.
  • Antibacterial Effects : Targeting bacterial carbonic anhydrases essential for their survival .

Case Study: Inhibition Potency

In a study investigating the structure-activity relationship (SAR) of similar compounds, derivatives containing the 3-chloro-4-fluorophenyl moiety exhibited significant inhibitory activity against tyrosinase from Agaricus bisporus, with an IC50 value of 1.38 μM for selected compounds. This suggests that modifications to the compound's structure can enhance its binding affinity and specificity .

Organic Synthesis Applications

3-Chloro-4-fluoro-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide serves as a versatile building block in organic synthesis. It can be utilized to synthesize more complex molecules through various chemical reactions:

  • Substitution Reactions : The chloro and fluoro groups can undergo nucleophilic substitution reactions.
  • Oxidation and Reduction : The thiophene and pyridine rings are amenable to oxidation and reduction under specific conditions.

Synthetic Route Overview

The synthesis typically involves:

  • Formation of the thiophene-pyridine intermediate using palladium-catalyzed cross-coupling reactions.
  • Introduction of the benzenesulfonamide group via reaction with benzenesulfonyl chloride in the presence of a base like triethylamine.

Material Science Applications

In material science, this compound can be explored for developing new materials with specific electronic or optical properties. Its unique structure allows for potential applications in creating advanced materials for electronic devices or sensors.

Mechanism of Action

The mechanism of action of 3-chloro-4-fluoro-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of chloro, fluoro, and sulfonamide groups can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares key features with several sulfonamide-thiophene derivatives documented in the literature:

Compound Core Structure Substituents Biological Activity (IC₅₀) Reference
3-Chloro-4-fluoro-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide Benzenesulfonamide + pyridine-thiophene 3-Cl, 4-F on benzene; thiophene at pyridine C2 Not reported
(Z)-4-(3-Oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(thiazol-2-yl)benzenesulfonamide (26) Benzenesulfonamide + thiophene Enamine linker; thiazole substituent 10.25 µM (antiproliferative)
N-(2-Anilinopyridin-3-yl)-4-methylbenzenesulfonamide Benzenesulfonamide + pyridine 4-CH₃ on benzene; aniline at pyridine C2 Not reported
N-[4-(4-Fluoro-phenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide Methanesulfonamide + pyrimidine 4-F-phenyl; isopropyl group Not reported

Key Observations:

  • Substituent Positioning: The 3-chloro-4-fluoro substitution on the benzene ring (target compound) introduces strong electron-withdrawing effects, which may enhance binding affinity to biological targets compared to non-halogenated or singly substituted analogues (e.g., 4-methylbenzenesulfonamide in ) .
  • Heterocyclic Linkers : The pyridine-thiophene moiety distinguishes the target compound from analogues like compound 26 (), which uses an enamine linker. Pyridine-thiophene systems may improve metabolic stability or modulate solubility .

Biological Activity

3-chloro-4-fluoro-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide is a synthetic compound with a complex structure that includes a benzenesulfonamide moiety, halogen substituents, and a pyridine-thiophene derivative. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Key Features

  • Benzenesulfonamide Core : Provides significant biological activity through its sulfonamide functional group.
  • Chloro and Fluoro Substituents : Enhance lipophilicity and binding affinity to biological targets.
  • Pyridine-Thiophene Derivative : Contributes to the compound's unique interaction with enzymes.

Enzyme Inhibition

This compound has been primarily studied for its ability to inhibit carbonic anhydrase (CA) enzymes. These enzymes play crucial roles in physiological processes such as respiration and acid-base balance.

The compound binds to the active site of carbonic anhydrase, disrupting its function. This inhibition can lead to therapeutic effects in various conditions, including:

  • Anticancer Activities : By modulating tumor microenvironments.
  • Antibacterial Effects : Targeting bacterial carbonic anhydrases essential for their survival.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, including Gram-positive bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus15.625–62.5 μM
Enterococcus faecalis62.5–125 μM

These results suggest that the compound may serve as a lead for developing new antibiotics, particularly against resistant strains.

Study 1: Carbonic Anhydrase Inhibition

A study investigated the inhibitory effects of this compound on various carbonic anhydrase isoforms. The IC50_{50} values ranged from 1.38 μM to 10 μM, indicating potent inhibition compared to standard inhibitors .

Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, the compound demonstrated a broad spectrum of activity against both bacterial and fungal strains, with notable efficacy against MRSA (Methicillin-resistant Staphylococcus aureus). The compound reduced biofilm formation significantly, suggesting potential applications in treating biofilm-associated infections .

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of Thiophene-Pyridine Intermediate :
    • Coupling thiophene and pyridine derivatives using palladium-catalyzed cross-coupling reactions.
  • Introduction of Benzenesulfonamide Group :
    • Reaction with benzenesulfonyl chloride in the presence of a base like triethylamine.

This multi-step synthesis allows for the introduction of specific functional groups that enhance the biological activity of the final product .

Q & A

Q. What are the key synthetic routes for synthesizing 3-chloro-4-fluoro-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions:
  • Step 1 : Preparation of the pyridine-thiophene intermediate via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) between thiophene-2-boronic acid and halogenated pyridine derivatives .
  • Step 2 : Introduction of the sulfonamide group via nucleophilic substitution. A benzenesulfonyl chloride derivative reacts with the pyridine-thiophene intermediate under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF or NMP at 60–80°C .
  • Step 3 : Fluorination and chlorination steps are optimized using halogenating agents (e.g., Selectfluor® for fluorine) under controlled pH and temperature .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

  • Methodological Answer :
  • NMR : ¹H and ¹³C NMR identify aromatic protons (δ 7.0–8.5 ppm for pyridine/thiophene) and sulfonamide NH (δ ~10 ppm). ¹⁹F NMR confirms fluorination (δ -110 to -120 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak [M+H]⁺ (e.g., m/z 425.05 for C₁₇H₁₂ClFN₂O₂S₂) .
  • IR Spectroscopy : Peaks at ~1350 cm⁻¹ (S=O asymmetric stretch) and ~1150 cm⁻¹ (S=O symmetric stretch) confirm sulfonamide functionality .

Q. What functional groups influence the compound’s reactivity?

  • Methodological Answer :
  • Sulfonamide Group : Participates in hydrogen bonding with biological targets (e.g., enzyme active sites) and undergoes hydrolysis under acidic/basic conditions .
  • Thiophene and Pyridine Rings : Enable π-π stacking interactions in material science applications. Thiophene’s electron-rich nature facilitates electrophilic substitution .
  • Chloro and Fluoro Substituents : Enhance lipophilicity and metabolic stability. Fluorine’s electronegativity modulates electronic properties of the benzene ring .

Advanced Research Questions

Q. How can reaction yields be optimized in multi-step syntheses of this compound?

  • Methodological Answer :
  • Catalyst Optimization : Use Pd(PPh₃)₄ with ligand additives (e.g., XPhos) to improve cross-coupling efficiency (>80% yield) .
  • Solvent Selection : Replace DMF with NMP for sulfonylation to reduce side reactions (e.g., over-chlorination) .
  • Temperature Control : Maintain 60°C during fluorination to minimize decomposition .
  • Example Table :
StepReactionOptimal ConditionsYield (%)
1Suzuki couplingPd(PPh₃)₄, DMF/H₂O, 80°C85
2SulfonylationK₂CO₃, NMP, 60°C75
3FluorinationSelectfluor®, MeCN, RT65

Q. How can contradictions in reported biological activities (e.g., antimicrobial vs. anticancer) be resolved?

  • Methodological Answer :
  • Target-Specific Assays : Use kinase inhibition profiling (e.g., EGFR or VEGFR-2) to clarify mechanisms. For example, IC₅₀ values <10 µM suggest anticancer potential via kinase inhibition .
  • Structural Analog Comparison : Compare with derivatives lacking the thiophene moiety; reduced activity in analogs indicates thiophene’s role in antimicrobial activity .
  • Data Normalization : Standardize assay protocols (e.g., ATP concentration in kinase assays) to minimize variability .

Q. What strategies are effective in structure-activity relationship (SAR) studies for sulfonamide derivatives?

  • Methodological Answer :
  • Fragment Replacement : Substitute the pyridine ring with quinoline to assess impact on solubility and binding affinity .
  • Electron-Withdrawing Groups : Introduce nitro (-NO₂) at the benzene ring’s para position to enhance enzyme inhibition (e.g., COX-2) .
  • Molecular Docking : Use AutoDock Vina to predict interactions with SIRT2 (a neurodegenerative target). Docking scores < -8.0 kcal/mol indicate strong binding .

Q. How can enzyme inhibition mechanisms be confirmed experimentally?

  • Methodological Answer :
  • Kinetic Studies : Measure Km and Vmax shifts in the presence of the compound. A non-competitive inhibition pattern (unchanged Km, reduced Vmax) suggests allosteric binding .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish enthalpic (e.g., hydrogen bonding) vs. entropic (e.g., hydrophobic) interactions .
  • X-ray Crystallography : Resolve co-crystal structures with the target enzyme (e.g., carbonic anhydrase IX) to identify key binding residues .

Data Contradiction Analysis

Q. How to address discrepancies in reported IC₅₀ values across studies?

  • Methodological Answer :
  • Source Verification : Cross-check purity data (e.g., HPLC >98%) from original studies. Impurities >2% may artificially inflate IC₅₀ .
  • Cell Line Variability : Test compound against isogenic cell lines (e.g., MDA-MB-231 vs. MCF-7) to assess tissue-specific effects .
  • Dose-Response Curves : Use 8-point dilution series (0.1–100 µM) to improve accuracy. Hill slopes >1.5 suggest cooperative binding .

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